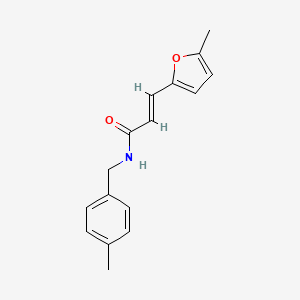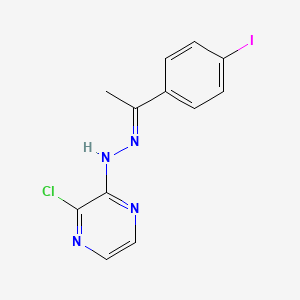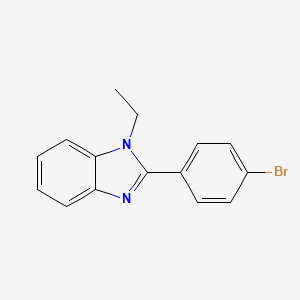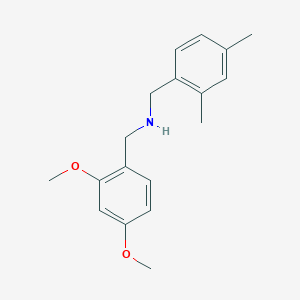![molecular formula C20H23NO2 B5832271 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide, also known as MPMPB, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide family and is known to have a wide range of biological effects.
Aplicaciones Científicas De Investigación
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases. 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1. These effects may contribute to the biological effects of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In inflammation research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it an ideal compound for research. However, there are also some limitations to using 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide research. In cancer research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide could be further studied for its potential as a cancer treatment. In neurodegenerative disease research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide could be further studied for its potential as a neuroprotective agent. In inflammation research, 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide could be further studied for its potential as an anti-inflammatory agent. Additionally, more research is needed to determine the safety and efficacy of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide in humans, which could lead to its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide involves the reaction between 4-methylbenzoyl chloride and 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a base. The reaction yields 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide as a white solid, which can be purified through recrystallization. The synthesis of 4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide has been optimized to yield high purity and high yield, making it an ideal compound for scientific research.
Propiedades
IUPAC Name |
4-methyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-9-17(10-8-16)19(22)21-15-20(11-13-23-14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWILVIZFHPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)

![N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B5832218.png)

![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5832241.png)

![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)


![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)

![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)